
(+)-Dibenzoyl-L-tartaric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Dibenzoyl-L-tartaric anhydride is a chiral compound derived from tartaric acid. It is widely used in organic synthesis, particularly in the resolution of racemic mixtures. The compound is known for its ability to form diastereomeric salts with various enantiomers, making it a valuable tool in stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Dibenzoyl-L-tartaric anhydride can be synthesized through the reaction of dibenzoyl-L-tartaric acid with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Dibenzoyl-L-tartaric acid+Acetic anhydride→(+)-Dibenzoyl-L-tartaric anhydride+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Dibenzoyl-L-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dibenzoyl-L-tartaric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and may require catalysts or heating.
Major Products
Hydrolysis: Dibenzoyl-L-tartaric acid.
Esterification: Esters of dibenzoyl-L-tartaric acid.
Amidation: Amides of dibenzoyl-L-tartaric acid.
Wissenschaftliche Forschungsanwendungen
(+)-Dibenzoyl-L-tartaric anhydride is used in various scientific research applications, including:
Chemistry: Used in the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (+)-Dibenzoyl-L-tartaric anhydride involves its ability to form diastereomeric salts with enantiomers. This property allows it to separate racemic mixtures into their individual enantiomers. The molecular targets and pathways involved include interactions with chiral centers and the formation of stable diastereomeric complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzoyl-D-tartaric anhydride
- Dibenzoyl-L-tartaric acid
- Dibenzoyl-D-tartaric acid
Comparison
(+)-Dibenzoyl-L-tartaric anhydride is unique in its ability to form diastereomeric salts with enantiomers, making it highly effective in the resolution of racemic mixtures. Compared to its counterparts, such as dibenzoyl-D-tartaric anhydride, it offers distinct stereochemical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
116780-73-5 |
|---|---|
Molekularformel |
C18H12O7 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
[(3S,4S)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI-Schlüssel |
OXIKRMSPXYQFOT-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



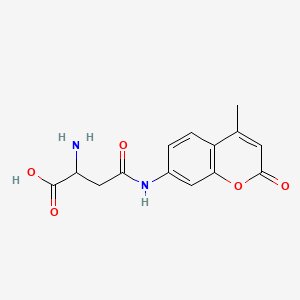
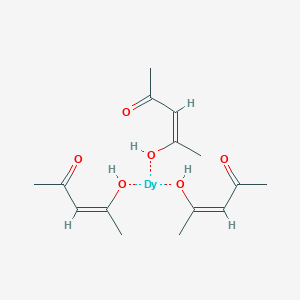
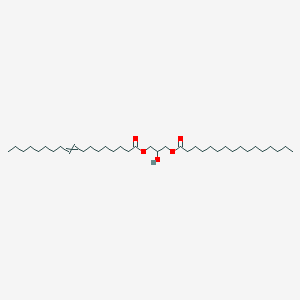
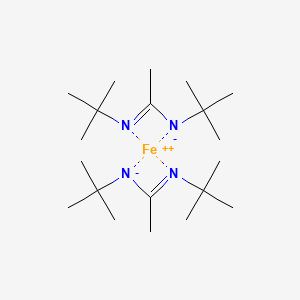
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
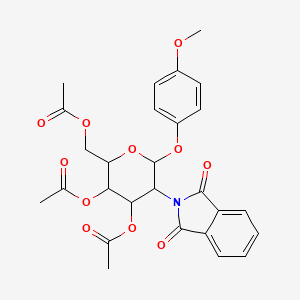
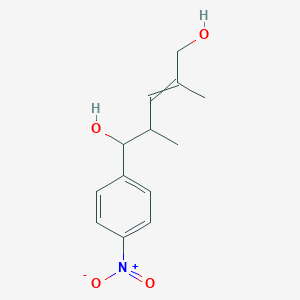
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
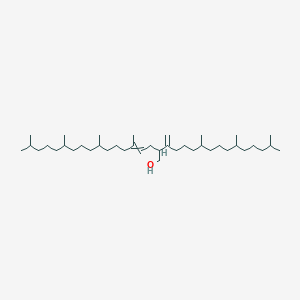
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
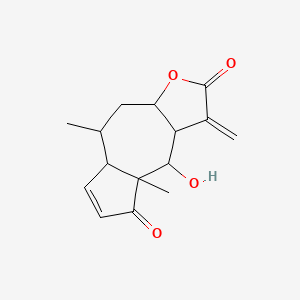
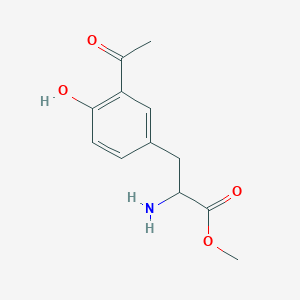
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
